An In-depth Technical Guide to [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine: Structure, Properties, and Synthetic Considerations
A Note on Isomeric Specificity: Initial research into the chemical landscape of [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine, as specified in the topic, revealed a notable absence of publicly available scientific literature, patents, or supplier information for the 2-substituted piperidine isomer. Conversely, substantial data exists for the regioisomeric structure, [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine . It is plausible that the intended subject of this guide is this more extensively documented compound. Therefore, this document will focus on the chemical structure, properties, and potential applications of [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Substituted Piperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework for the development of therapeutic agents across numerous disease areas. The pharmacological activity of piperidine derivatives is highly dependent on the nature and substitution pattern of the appended functional groups.[2] The introduction of substituents at the nitrogen atom and various positions on the carbon ring allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and conformational flexibility, which in turn dictates the molecule's interaction with biological targets.[3]
This guide provides a detailed examination of [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine, a disubstituted piperidine derivative with potential applications in medicinal chemistry and drug discovery.
Chemical Structure and Physicochemical Properties
[2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine possesses a piperidine ring N-substituted with a cyclopentyl group and a 4-substituted with an ethylamine moiety.
Molecular Structure:
Caption: 2D structure of [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine.
Table 1: Physicochemical Properties of [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine
| Property | Value | Source |
| CAS Number | 132740-61-5 | |
| Molecular Formula | C12H24N2 | |
| Molecular Weight | 196.34 g/mol | |
| Appearance | Liquid | |
| Purity | ≥95% | [4] |
| Storage Temperature | -20°C | |
| InChI Key | SQPZDQJSVACOTO-UHFFFAOYSA-N | |
| SMILES | NCCC1CCN(CC1)C2CCCC2 |
Synthesis and Characterization
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 4-(2-aminoethyl)piperidine (1.0 eq) in dichloromethane (DCM) is added cyclopentanone (1.1 eq). The mixture is stirred at room temperature for 1 hour.
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Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature overnight.
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Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Characterization:
The structural confirmation of the synthesized [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine would be achieved through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the cyclopentyl protons, the piperidine ring protons, and the ethylamine side chain protons. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR would display the expected number of carbon signals, with distinct chemical shifts for the carbons of the cyclopentyl group, the piperidine ring, and the ethylamine moiety.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and N-H bending vibrations.
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Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 196.34 g/mol .
Potential Applications in Drug Discovery and Research
Substituted piperidines are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] While specific biological data for [2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine is not publicly available, its structural features suggest potential for interaction with various biological targets.
Areas of Potential Interest for Researchers:
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Central Nervous System (CNS) Targets: The piperidine nucleus is a common feature in many CNS-active drugs. The lipophilic cyclopentyl group may enhance blood-brain barrier permeability, making this compound a candidate for targeting receptors and enzymes within the CNS. Analogous structures containing piperazine rings have shown activity as antidepressants and antipsychotics by interacting with serotonin and dopamine receptors.[6]
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Enzyme Inhibition: The primary amine and the tertiary amine within the piperidine ring could serve as interaction points for various enzymes.
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Receptor Ligand Development: The overall structure could be modified to develop selective ligands for a variety of G-protein coupled receptors (GPCRs) or ion channels.
The development of novel synthetic routes to functionalized piperidines is an active area of research, highlighting the importance of this scaffold in medicinal chemistry.[7][8][9]
Safety and Handling
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact.[10] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of vapors. |
| Incompatibilities | Avoid contact with strong oxidizing agents, acids, and acid chlorides. | Amines can react exothermically with these substances.[11] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is -20°C. | To maintain chemical stability and prevent degradation. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | To ensure environmental safety. |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
[2-(1-Cyclopentylpiperidin-4-yl)ethyl]amine is a disubstituted piperidine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological and pharmacological data are currently limited in the public domain, its structural features suggest it could serve as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The proposed synthetic route offers a viable method for its preparation, which would enable further characterization and biological evaluation. As with all chemical research, appropriate safety precautions should be strictly adhered to during its handling and use.
References
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Center for Biotechnology Information. [Link]
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(PDF) Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ResearchGate. [Link]
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Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes | Request PDF. ResearchGate. [Link]
-
2-(1-cyclopentylpiperidin-4-yl)ethanamine, 95% Purity, C12H24N2, 5 grams. CP Lab Safety. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. [Link]
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Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Center for Biotechnology Information. [Link]
-
Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. [Link]
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